molecular formula C11H14ClNO B2821809 5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197056-72-5

5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No.: B2821809
CAS No.: 2197056-72-5
M. Wt: 211.69
InChI Key: DALONUSDBOQGRT-UHFFFAOYSA-N
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Description

5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, in particular, features a spirocyclic structure, which is known for its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a methoxy-substituted indole with a cyclopropane derivative under acidic conditions to form the spirocyclic core . The hydrochloride salt is then formed by treating the spirocyclic compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
  • 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
  • 5’-Fluoro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride

Uniqueness

5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications .

Properties

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-13-8-2-3-10-9(6-8)11(4-5-11)7-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALONUSDBOQGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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